(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,3-dihydrobenzo[b][1,4]dioxine ring, a carbonyl group, an imino group, a methoxy group, and a benzo[d]thiazol-3(2H)-yl group. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple functional groups and a heterocyclic ring system would likely result in a highly conjugated system with interesting electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its functional groups. For example, the carbonyl group could be involved in nucleophilic addition reactions, and the imino group could potentially undergo tautomerization .Scientific Research Applications
Aldose Reductase Inhibitors for Diabetic Complications
Compounds with similar structural motifs have been synthesized and evaluated as aldose reductase inhibitors, which are of significant interest for the treatment of diabetic complications. For example, a series of iminothiazolidin-4-one acetate derivatives demonstrated high inhibitory potency against aldose reductase, a key enzyme involved in the pathogenesis of diabetic complications, suggesting their potential as novel drugs for this purpose (Sher Ali et al., 2012).
Antimicrobial Agents
Another application of chemically related compounds involves their antimicrobial properties. Thiazole-derived Schiff base ligands, for example, have been synthesized and showed moderate activity against specific bacterial and fungal species. Such compounds offer insights into the development of new antimicrobial agents, highlighting the utility of thiazole and imine groups in designing effective drugs (H. M. Vinusha et al., 2015).
Synthesis of Pharmaceutical Intermediates
Research has also focused on the synthesis of intermediates for pharmaceutical applications, including antibiotics and anti-inflammatory drugs. For instance, studies on the preparation of specific isomers related to cephem antibiotics underscore the importance of these compounds in developing new therapeutic agents (K. Tatsuta et al., 1994). Another study detailed the improvement in the synthesis of an intermediate for Cefixime, an antibiotic, demonstrating the compound's relevance in pharmaceutical manufacturing (Liu Qian-chun, 2010).
Metal Complex Formation for Antimicrobial Activity
Complexes involving benzothiazole-imino-benzoic acid ligands with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and characterized. These complexes exhibit good antimicrobial activity, indicating the potential for metal-organic frameworks or coordination compounds in treating infections (N. Mishra et al., 2019).
Herbicidal Activity
Compounds incorporating imine and thiazole groups have been explored for their phytotoxic effects, indicating their potential as herbicides. Research into 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, for instance, showed strong herbicidal activity on Arabidopsis thaliana, offering a basis for developing new synthetic herbicides (F. Araniti et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to assess its efficacy and safety. If it’s a chemical reagent, future research could involve exploring its reactivity in different chemical reactions .
properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-25-13-4-5-14-17(10-13)29-20(22(14)11-18(23)26-2)21-19(24)12-3-6-15-16(9-12)28-8-7-27-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNJHOXGHLMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate |
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